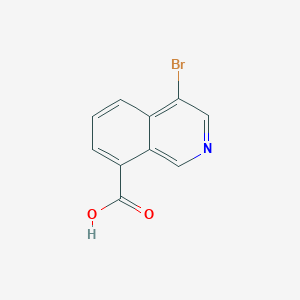

4-Bromoisoquinoline-8-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromoisoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSYAWNTGSZGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 4-Bromoisoquinoline-8-carboxylic acid from 8-bromo-isoquinoline"

An In-depth Technical Guide to the Synthesis of 4-Bromoisoquinoline-8-carboxylic acid from 8-bromo-isoquinoline

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting 8-bromo-isoquinoline into this compound. This valuable scaffold is of significant interest to researchers in medicinal chemistry and drug development. The guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and present detailed, actionable protocols. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to successfully implement and adapt this synthesis.

Introduction: The Strategic Importance of Substituted Isoquinolines

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Functionalized derivatives, such as this compound, serve as versatile building blocks for the synthesis of complex molecules, including potential anti-cancer and anti-inflammatory agents.[3] The presence of both a carboxylic acid at the C-8 position and a bromine atom at the C-4 position offers orthogonal synthetic handles for further molecular elaboration, making this a highly valuable intermediate for creating diverse chemical libraries.

This guide details a logical and efficient two-step synthesis starting from the commercially available 8-bromo-isoquinoline, followed by a final hydrolysis step. The strategy involves an initial palladium-catalyzed carbonylation to install the carboxylic acid precursor at the C-8 position, followed by a regioselective bromination at the C-4 position of the isoquinoline nucleus.

Overall Synthetic Strategy

The transformation from 8-bromo-isoquinoline to the target acid is achieved through a three-stage process. The initial bromo-substituent is leveraged for a palladium-catalyzed carbonylation reaction to form a methyl ester. This intermediate then undergoes electrophilic bromination, where the electronic properties of the isoquinoline ring system and the C-8 ester direct the incoming bromine to the C-4 position. The final step is a straightforward hydrolysis of the ester to yield the desired carboxylic acid.

Caption: High-level overview of the three-stage synthetic route.

Part 1: Palladium-Catalyzed Carbonylation of 8-Bromo-isoquinoline

The first critical step is the conversion of the C-Br bond at position 8 into a carboxylic acid precursor. A highly efficient method for this transformation is the palladium-catalyzed carbonylation, which introduces a carbonyl group using carbon monoxide gas and traps it with a nucleophile, in this case, methanol, to form the methyl ester.[4]

Mechanistic Principles & Rationale

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The carbonylation of an aryl halide, such as 8-bromo-isoquinoline, follows a well-established catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 8-bromo-isoquinoline, forming a Pd(II) complex.

-

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the Pd-Aryl bond, forming an acyl-palladium intermediate.

-

Reductive Elimination: The acyl-palladium complex reacts with the nucleophile (methanol). This step can proceed through various pathways, ultimately leading to the reductive elimination of the methyl ester product and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of a palladium catalyst, such as palladium acetate, is critical for efficiency. The pressure of carbon monoxide and the reaction temperature are key parameters that influence reaction rate and yield.[4]

Experimental Protocol: Synthesis of Isoquinoline-8-carboxylic acid methyl ester

This protocol is adapted from the procedure described in patent CN104447547A.[4]

Table 1: Reagents and Conditions for Carbonylation

| Reagent/Parameter | Quantity/Value | Molar Ratio | Notes |

| 8-Bromo-isoquinoline | 1.0 eq | 1.0 | Starting Material |

| Palladium Acetate (Pd(OAc)₂) | 0.5% w/w vs. SM | - | Catalyst |

| Methanol (MeOH) | Solvent | - | Anhydrous, serves as solvent and nucleophile |

| Carbon Monoxide (CO) | 60 psi | Excess | Reagent |

| Temperature | 60 °C | - | Reaction Temperature |

| Reaction Time | 8 hours | - | Monitor by TLC/LC-MS for completion |

Step-by-Step Procedure:

-

To a high-pressure reaction vessel equipped with a magnetic stirrer, add 8-bromo-isoquinoline and palladium acetate.

-

Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon).

-

Add anhydrous methanol via syringe.

-

Pressurize the vessel with carbon monoxide to 60 psi.

-

Heat the reaction mixture to 60 °C and stir vigorously for 8 hours.

-

After cooling to room temperature, carefully vent the excess CO in a fume hood.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield isoquinoline-8-carboxylic acid methyl ester.

Carbonylation Workflow Diagram

Caption: Step-by-step workflow for the carbonylation reaction.

Part 2: Regioselective Bromination at the C-4 Position

With the C-8 position functionalized, the next step is to introduce a bromine atom at the C-4 position. This is achieved via an electrophilic aromatic substitution reaction.

Mechanistic Considerations: Regioselectivity in Isoquinoline Bromination

The isoquinoline ring system is electron-deficient, particularly the pyridine ring, making electrophilic substitution challenging compared to benzene. Substitutions generally occur on the benzene ring, preferentially at the C-5 and C-8 positions.[5]

However, in our intermediate, the C-8 position is blocked by the methyl carboxylate group. This electron-withdrawing group further deactivates the benzene ring towards electrophilic attack. The most reactive position for electrophilic attack on the isoquinoline nucleus, after C-5 and C-8, is the C-4 position in the pyridine ring. While the pyridine ring is generally deactivated, the C-4 position is activated relative to other positions on that ring. Therefore, using a suitable brominating agent like N-bromosuccinimide (NBS) under acidic conditions allows for the regioselective bromination at C-4.[4]

Experimental Protocol: Synthesis of 4-Bromo-isoquinoline-8-carboxylic acid methyl ester

This protocol is adapted from the procedure described in patent CN104447547A.[4]

Table 2: Reagents and Conditions for Bromination

| Reagent/Parameter | Quantity/Value | Molar Ratio | Notes |

| Isoquinoline-8-carboxylic acid methyl ester | 1.0 eq | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 1.2 eq | 1.2 | Brominating Agent |

| Acetic Acid (AcOH) | Solvent | - | Reaction Solvent |

| Temperature | 110 °C | - | Reaction Temperature |

| Reaction Time | 16 hours | - | Monitor by TLC/LC-MS for completion |

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the isoquinoline-8-carboxylic acid methyl ester in acetic acid.

-

Add N-bromosuccinimide (NBS) to the solution.

-

Heat the reaction mixture to 110 °C and maintain for 16 hours.

-

Monitor the reaction for the consumption of the starting material.

-

After cooling to room temperature, carefully pour the reaction mixture into ice water.

-

Neutralize the solution with a suitable base (e.g., aqueous sodium bicarbonate or sodium hydroxide) until the product precipitates.

-

Filter the solid, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Part 3: Saponification to Yield the Final Product

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base.

Experimental Protocol: Synthesis of this compound

Step-by-Step Procedure:

-

Suspend the 4-bromo-isoquinoline-8-carboxylic acid methyl ester in a mixture of methanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 equivalents).

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS, typically a few hours).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Acidify the solution to a pH of approximately 3-4 with a strong acid (e.g., 1M HCl). The product will precipitate out of the solution.

-

Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final this compound.

Final Stage Workflow Diagram

Caption: Workflow for the bromination and final hydrolysis steps.

Conclusion

This guide outlines a validated and logical synthetic route for the preparation of this compound from 8-bromo-isoquinoline. By breaking down the synthesis into three distinct stages—palladium-catalyzed carbonylation, regioselective electrophilic bromination, and ester hydrolysis—we have provided detailed protocols and explained the chemical principles governing each transformation. This comprehensive approach ensures that researchers are well-equipped to not only replicate this synthesis but also to troubleshoot and adapt it for their specific drug discovery and development programs.

References

- Time in Pasuruan, ID. Google.

- Isoquinoline, 5-bromo-8-nitro- - Organic Syntheses Procedure. Organic Syntheses.

- Isoquinoline-8-carboxylic acid. Chem-Impex.

- Isoquinoline. Science of Synthesis.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.

- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- Synthesis of 4-Bromoisoquinoline. PrepChem.com.

- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]

Spectroscopic Characterization of 4-Bromoisoquinoline-8-carboxylic acid: A Technical Guide

Introduction: The Importance of Spectroscopic Analysis

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of chemical characterization. For a molecule like 4-Bromoisoquinoline-8-carboxylic acid, these methods not only confirm its identity but also provide crucial insights into its electronic and structural environment, which are vital for understanding its reactivity and potential biological activity. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and understanding the influence of substituents is critical for the rational design of new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline ring system and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the nitrogen atom, and the carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 | ~9.0 - 9.2 | s | - | Deshielded by adjacent nitrogen. |

| H3 | ~8.5 - 8.7 | s | - | Influenced by the adjacent nitrogen and bromine. |

| H5 | ~8.0 - 8.2 | d | 7-8 | Ortho-coupling to H6. |

| H6 | ~7.6 - 7.8 | t | 7-8 | Triplet from coupling to H5 and H7. |

| H7 | ~7.9 - 8.1 | d | 7-8 | Ortho-coupling to H6. |

| COOH | ~12.0 - 13.0 | br s | - | Acidic proton, often broad and exchangeable with D₂O.[1] |

Rationale for Predictions: The chemical shifts are estimated based on the known spectra of substituted isoquinolines and the general principles of NMR spectroscopy. The protons on the pyridine ring (H1 and H3) are expected to be the most downfield due to the deshielding effect of the electronegative nitrogen atom. The bromine at position 4 will further deshield H3 and H5. The carboxylic acid proton is characteristically found at a very high chemical shift, often as a broad singlet.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~150 - 152 | Carbon adjacent to nitrogen. |

| C3 | ~140 - 142 | Carbon adjacent to nitrogen. |

| C4 | ~120 - 122 | Carbon bearing the bromine atom. |

| C4a | ~135 - 137 | Bridgehead carbon. |

| C5 | ~128 - 130 | Aromatic carbon. |

| C6 | ~127 - 129 | Aromatic carbon. |

| C7 | ~130 - 132 | Aromatic carbon. |

| C8 | ~133 - 135 | Carbon bearing the carboxylic acid. |

| C8a | ~125 - 127 | Bridgehead carbon. |

| COOH | ~165 - 170 | Carboxylic acid carbonyl carbon.[1][2] |

Rationale for Predictions: The predicted shifts are based on data for 4-bromoisoquinoline and the known chemical shift range for carboxylic acids.[3][4] The carbons of the pyridine ring (C1, C3) will be downfield. The carbon attached to the bromine (C4) will be influenced by the halogen's electronegativity and heavy atom effect. The carbonyl carbon of the carboxylic acid is expected in the typical range for such functional groups.[1][2]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A D₂O exchange experiment can be performed to confirm the assignment of the carboxylic acid proton.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups (though none are expected in the aromatic region of this molecule).

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong | Stretching |

| C-H (Aromatic) | 3100-3000 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1710-1680 | Strong | Stretching |

| C=N, C=C (Aromatic) | 1620-1450 | Medium-Strong | Stretching |

| C-O (Carboxylic Acid) | 1320-1210 | Strong | Stretching |

| O-H (Carboxylic Acid) | 950-910 | Broad, Medium | Bending (Out-of-plane) |

| C-Br | 700-500 | Medium-Strong | Stretching |

Rationale for Predictions: The most characteristic feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, spanning from 2500 to 3300 cm⁻¹.[5][6] This broadness is due to hydrogen bonding. The sharp and intense C=O stretch will appear around 1700 cm⁻¹.[1][5] The aromatic C=C and C=N stretching vibrations will be present in the 1450-1620 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Predicted Mass Spectrum Data:

-

Molecular Formula: C₁₀H₆BrNO₂

-

Molecular Weight: 250.96 g/mol (for ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) and 252.96 g/mol (for ⁸¹Br)

-

Expected Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound with two peaks of nearly equal intensity at m/z 251 and 253.

Predicted Fragmentation Pattern:

-

[M-OH]⁺: Loss of a hydroxyl radical (m/z 234/236).

-

[M-COOH]⁺: Loss of the carboxylic acid group (m/z 206/208).

-

[M-Br]⁺: Loss of the bromine atom (m/z 172).

-

Further fragmentations: Subsequent losses of CO, HCN from the isoquinoline ring.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can confirm the elemental composition.

-

Tandem MS (MS/MS): To study the fragmentation pathways, the molecular ion can be isolated and subjected to collision-induced dissociation (CID).

Visualizing the Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for NMR analysis.

Caption: Workflows for IR and Mass Spectrometry.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and confidently characterize this molecule and its derivatives. The principles and methodologies outlined here are broadly applicable to the structural elucidation of novel organic compounds, underscoring the indispensable role of spectroscopy in modern chemical research.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Thevis, M., et al. (2007). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 18(9), 1599-1608.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids in Ion Trap and Triple Quadrupole Mass Spectrometers after Electrospray Ionization and Collision-Induced Dissociation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

-

American Chemical Society. (n.d.). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society. Retrieved from [Link]

-

University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]

-

American Chemical Society. (n.d.). Some Substituted Isoquinolines. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95+ Purity%, C10H6BrNO2, 100 mg. Retrieved from [Link]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Chemical Properties and Reactivity of 4-Bromoisoquinoline-8-carboxylic Acid

Abstract

4-Bromoisoquinoline-8-carboxylic acid is a versatile bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid isoquinoline core, substituted with two distinct and orthogonally reactive functional groups—a bromine atom at the C4 position and a carboxylic acid at the C8 position—renders it an invaluable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the compound's physicochemical properties, synthetic pathways, and detailed reactivity profile. We will delve into the mechanistic underpinnings of its most crucial transformations, including palladium-catalyzed cross-coupling reactions at the C4-position and nucleophilic acyl substitution at the C8-carboxylate. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this scaffold in their synthetic endeavors, particularly in the development of novel kinase inhibitors and antimicrobial agents.[1]

Introduction: The Strategic Value of a Bifunctional Scaffold

The isoquinoline motif is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The strategic introduction of functional groups onto this heterocyclic system allows for the fine-tuning of pharmacological properties and the exploration of chemical space. This compound emerges as a particularly powerful building block due to the presence of two key functional handles.

-

The C4-Bromine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino substituents. This position is electronically distinct, influenced by the adjacent nitrogen atom.

-

The C8-Carboxylic acid group provides a handle for forming amide, ester, and other acyl linkages, crucial for probing interactions with biological targets or for conjugation to other molecular entities.

This dual functionality allows for a modular and divergent synthetic approach, where either position can be modified selectively to generate extensive libraries of novel compounds. Its utility has been noted in the synthesis of kinase inhibitors, where the isoquinoline core can act as a hinge-binding motif.[1]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1823254-04-1 | [1][2] |

| Molecular Formula | C₁₀H₆BrNO₂ | [3][4] |

| Molecular Weight | 252.07 g/mol | [3][4] |

| Appearance | White to off-white powder | [1] |

| Purity | Typically ≥95% | [3][5] |

| Storage Conditions | Store at <5°C, under Nitrogen, protect from light and moisture | [1] |

Acidity and Basicity (pKa)

The molecule possesses two ionizable centers: the acidic carboxylic proton and the basic isoquinoline nitrogen.

-

Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group is estimated to be in the range of 3-5. This is comparable to other aromatic carboxylic acids where the ring system is electron-withdrawing.[6] The presence of the electronegative bromine atom and the isoquinoline nitrogen further enhances the acidity of the carboxyl proton relative to benzoic acid (pKa ~4.2).

-

Isoquinoline Nitrogen (pKa₂): The pKa of the conjugate acid of the isoquinoline nitrogen is predicted to be approximately 3.30.[7] This value, typical for a 4-haloisoquinoline, indicates that the nitrogen is a weak base, a consequence of the electron-withdrawing effect of the bromine atom at the C4 position.

This dual nature means the molecule's net charge and solubility are highly pH-dependent. In strongly acidic media, the nitrogen will be protonated. In neutral to basic media, the carboxylic acid will be deprotonated to the carboxylate.

Synthetic Strategies

While commercially available, understanding the synthesis of this compound provides insight into its chemical behavior and potential impurities. A plausible and efficient route can be adapted from methodologies reported for analogous structures.[8] The strategy involves the sequential functionalization of an 8-substituted isoquinoline precursor.

Protocol 1: Synthesis of Methyl 4-bromo-8-isoquinolinecarboxylate [Adapted from Patent Literature][8]

-

Carbonylation: To a solution of 8-bromoisoquinoline (1.0 equiv) in methanol, add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and a suitable ligand. Pressurize the reaction vessel with carbon monoxide (e.g., 60 psi) and heat to 60°C for 8 hours. After cooling, the reaction is filtered and concentrated to yield methyl 8-isoquinolinecarboxylate.

-

Rationale: This step efficiently converts the aryl bromide at the C8 position into a methyl ester, setting the stage for subsequent bromination.

-

-

Bromination: Dissolve the methyl 8-isoquinolinecarboxylate (1.0 equiv) in glacial acetic acid. Add N-bromosuccinimide (NBS, 1.2 equiv) portion-wise. Heat the mixture to 110°C and stir for 16 hours.

-

Rationale: The C4 position of the isoquinoline ring is activated towards electrophilic substitution. Acetic acid serves as both a solvent and a mild acid promoter for the bromination with NBS.

-

-

Work-up and Purification: Cool the reaction mixture and pour it into an ice-water mixture. Neutralize with a base (e.g., NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield methyl 4-bromo-8-isoquinolinecarboxylate.

Reactivity Profile and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its two functional groups, which can often be addressed orthogonally.

Reactivity at the C4-Bromine: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 4-position is the primary site for building molecular complexity through the formation of new carbon-carbon and carbon-nitrogen bonds.

This reaction is a cornerstone of modern organic synthesis, enabling the coupling of the aryl bromide with a boronic acid or ester to form a biaryl linkage.[9][10][11]

General Reaction: Ar-Br + R-B(OH)₂ --(Pd Catalyst, Base)--> Ar-R

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 3.0 equiv).

-

Solvent and Degassing: Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Rationale: Removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

-

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (0.05 equiv) and a suitable phosphine ligand like SPhos or XPhos (0.10 equiv), under a positive pressure of inert gas.

-

Rationale: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. Bulky, electron-rich ligands are often required for coupling with aryl chlorides and bromides.

-

-

Reaction: Heat the mixture to 80-110°C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling, dilute the mixture with water and ethyl acetate. Separate the layers. The aqueous layer can be acidified to pH ~4-5 to protonate the carboxylic acid before extraction to ensure it moves to the organic phase. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel chromatography or recrystallization.

This powerful palladium-catalyzed reaction forms a C-N bond between the aryl bromide and a primary or secondary amine, providing direct access to arylamines.[12][13][14]

General Reaction: Ar-Br + R¹R²NH --(Pd Catalyst, Base)--> Ar-NR¹R²

-

Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv), the amine (1.2 equiv), a non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃, 2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a ligand (e.g., Xantphos, 0.05 equiv).

-

Rationale: The choice of base and ligand is critical and substrate-dependent. Strong, non-nucleophilic bases are required to deprotonate the amine-palladium complex without competing in other reactions.[12]

-

-

Solvent and Reaction: Add a dry, deoxygenated solvent such as toluene or dioxane. Heat the reaction under an inert atmosphere to 80-110°C until completion.

-

Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with an organic solvent. The organic phase is then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Reactivity at the C8-Carboxylic Acid Group

The carboxylic acid is a versatile functional group, primarily serving as a precursor for amides and esters via nucleophilic acyl substitution.[15][16]

Direct reaction of the carboxylic acid with an amine is generally unfavorable and requires high temperatures. The standard and more efficient approach involves first activating the carboxyl group to make it a better electrophile.

-

Activation: Dissolve this compound (1.0 equiv) in a dry aprotic solvent like N,N-dimethylformamide (DMF). Add a peptide coupling reagent such as HATU (1.1 equiv) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Stir the mixture at room temperature for 15-20 minutes.

-

Rationale: HATU reacts with the carboxylate to form a highly reactive O-acylisourea active ester, which is an excellent electrophile for the subsequent nucleophilic attack by the amine. DIPEA acts as the base to form the carboxylate in situ.

-

-

Amine Addition: Add the desired amine (1.1 equiv) to the activated mixture.

-

Reaction: Stir at room temperature for 2-12 hours, monitoring by LC-MS.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate.

-

Purification: Purify the resulting amide by column chromatography or recrystallization.

Applications in Drug Discovery

The true value of this compound lies in its application as a scaffold for building molecules with therapeutic potential. The carboxylic acid moiety is a common functional group in pharmaceuticals, often involved in critical hydrogen bonding interactions with biological targets.[17][18] However, it can also present challenges with metabolic stability or membrane permeability.

In the context of kinase inhibition, the isoquinoline nitrogen can act as a hydrogen bond acceptor in the hinge region of the ATP-binding site. The C4 position can be functionalized to extend into solvent-exposed regions or target specific sub-pockets, while the C8-amide or ester can be used to improve properties or gain additional interactions. The ability to readily diversify at two distinct vectors makes this a highly valuable scaffold for structure-activity relationship (SAR) studies.[19]

Conclusion

This compound is a robust and strategically important building block for synthetic and medicinal chemistry. Its well-defined physicochemical properties and the orthogonal reactivity of its bromo and carboxylic acid functionalities provide a reliable platform for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions at C4 and the versatile nucleophilic acyl substitution chemistry at C8 offer chemists a powerful and modular toolkit for library generation and lead optimization in drug discovery programs. A thorough understanding of the mechanistic principles outlined in this guide will enable researchers to fully exploit the synthetic potential of this valuable compound.

References

-

4-Bromoisoquinoline | C9H6BrN | CID 73743. PubChem. [Link]

- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

-

Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]

-

8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2. Alchemist-chem. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

-

Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Buchwald Hartwig Coupling. Common Organic Chemistry. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

This compound, 95+ Purity%, C10H6BrNO2, 100 mg. CP Lab Safety. [Link]

-

SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. NIH. [Link]

-

Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions. [Link]

-

Suzuki–Miyaura reaction of 8-iodoquinolin-4(1H)-one (2) with... ResearchGate. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications (RSC Publishing). [Link]

-

Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

-

Nucleophilic acyl substitution | Carboxylic acids and derivatives | Organic chemistry. Khan Academy. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

-

pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). ResearchGate. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound | 1823254-04-1 [amp.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]

- 7. 4-Bromoisoquinoline | 1532-97-4 [chemicalbook.com]

- 8. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 19. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromoisoquinoline-8-carboxylic Acid (CAS No. 1823254-04-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoquinoline-8-carboxylic acid, with the CAS number 1823254-04-1, is a heterocyclic building block that has garnered interest in the field of medicinal chemistry and drug discovery. Its rigid isoquinoline scaffold, substituted with a bromine atom and a carboxylic acid group, provides a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors and antimicrobial agents.

Chemical Structure and Properties

Structure:

Plausible synthetic route to this compound.

Characterization:

The structural confirmation of this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be crucial for confirming the arrangement of protons and carbons on the isoquinoline ring and the presence of the carboxylic acid group.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern could also offer structural insights. [1][2]* High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) would be a suitable starting point for method development. [3]

Applications in Drug Discovery

The unique structural features of this compound make it an attractive starting point for the design of bioactive molecules.

Kinase Inhibitors

The isoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, and the planar ring system can participate in π-stacking interactions within the ATP-binding pocket of various kinases. The bromine atom at the 4-position and the carboxylic acid at the 8-position provide key handles for further chemical modification to enhance potency and selectivity. While specific kinase targets and IC50 values for this compound are not yet reported, its derivatives are being explored as potential anticancer agents through the inhibition of protein kinases. [3]A general protocol for an in vitro kinase inhibition assay is described below.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general procedure to determine the inhibitory activity of a compound against a specific kinase by measuring the amount of ADP produced.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (or its derivatives) in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in an appropriate assay buffer to achieve the desired test concentrations.

-

Reconstitute the target kinase and its specific substrate according to the supplier's instructions.

-

Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding the ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding a dedicated reagent (e.g., ADP-Glo™ Reagent). Incubate as recommended by the manufacturer.

-

Add a kinase detection reagent to convert the produced ADP to ATP, which then generates a luminescent signal. Incubate as recommended.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the positive control (100% kinase activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [4]

-

Antimicrobial Agents

Isoquinoline and quinoline derivatives have a long history as antimicrobial agents. The planar aromatic structure can intercalate with bacterial DNA, and the heterocyclic nitrogen can interact with essential enzymes. The presence of a bromine atom can enhance the lipophilicity and cell permeability of the molecule. This compound is considered a building block for the development of novel antimicrobial agents. [3]The evaluation of its antimicrobial activity would typically involve determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of a compound against a specific bacterial strain.

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for the structurally similar 4-Bromoisoquinoline, the following precautions should be taken:

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. [5][6]* Precautionary Measures:

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its utility as a scaffold for kinase inhibitors and antimicrobial agents warrants further investigation. This technical guide has synthesized the currently available information to provide a foundation for researchers and drug development professionals interested in harnessing the potential of this versatile building block. Further experimental validation of its physicochemical properties, biological activities, and safety profile is essential to fully realize its therapeutic promise.

References

- Google Patents.

- Google Patents.

-

Thermo Fisher Scientific. 4-Bromoisoquinoline, 98%. [Link]

-

Exploring 4-Bromoisoquinoline: Properties, Applications, and Manufacturing Insights. [Link]

-

Molbase. 4-bromoisoquinoline. [Link]

-

PubChem. 4-Bromoisoquinoline. [Link]

- Google Patents.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

JoVE. Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. [Link]

- Google Patents.

- Google Patents.

-

ScienceOpen. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. [Link]

-

National Center for Biotechnology Information. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. [Link]

-

National Center for Biotechnology Information. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

National Center for Biotechnology Information. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. [Link]

-

National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]

-

National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

-

ResearchGate. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

-

PubMed. a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. [Link]

-

cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

ResearchGate. pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). [Link]

-

National Center for Biotechnology Information. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

-

MDPI. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

The Strategic Versatility of 4-Bromoisoquinoline-8-carboxylic Acid Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of therapeutic applications, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities.[2] Within this esteemed class of heterocycles, 4-bromoisoquinoline-8-carboxylic acid emerges as a particularly strategic starting material for the synthesis of novel therapeutics. The presence of a bromine atom at the C-4 position and a carboxylic acid at the C-8 position offers orthogonal handles for diverse chemical modifications, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of derivatives of this compound. It is designed to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics, offering insights into the rationale behind synthetic strategies and the exploration of novel biological targets.

The this compound Core: A Building Block with Inherent Potential

The this compound molecule is a white to off-white powder with a molecular weight of approximately 252.06 g/mol .[3] Its structure is characterized by two key reactive sites: the bromine atom and the carboxylic acid group.

-

The C-4 Bromo Substituent: The bromine atom at the 4-position is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of the chemical space around the isoquinoline core. Furthermore, the electronic properties of the bromine atom can influence the overall reactivity and biological activity of the molecule.

-

The C-8 Carboxylic Acid Group: The carboxylic acid at the 8-position provides a convenient point for derivatization, most commonly through the formation of amides and esters. This allows for the introduction of diverse functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Amide coupling, in particular, is a robust and widely used reaction in medicinal chemistry for creating libraries of compounds with varied substituents.

The strategic placement of these two functional groups on the isoquinoline scaffold makes this compound a highly valuable and versatile building block in drug discovery programs.

Synthetic Strategies for Derivatization

The derivatization of this compound can be approached in a modular fashion, allowing for the independent or sequential modification of the C-4 and C-8 positions.

Amide and Ester Formation at the C-8 Position

The most direct derivatization of the carboxylic acid group involves the formation of amides and esters. Standard amide coupling conditions, such as the use of coupling reagents like HATU or EDC in the presence of a base like DIPEA, can be employed to react this compound with a diverse range of primary and secondary amines.

Experimental Protocol: General Procedure for Amide Synthesis

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DCM), add the desired amine (1.1 eq).

-

Add a coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired amide derivative.

Similarly, ester derivatives can be prepared via Fischer esterification under acidic conditions or by reacting the carboxylic acid with an alcohol in the presence of a dehydrating agent.

Cross-Coupling Reactions at the C-4 Position

The bromine atom at the C-4 position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, significantly expanding the structural diversity of the derivatives.

Experimental Protocol: General Procedure for Suzuki Coupling

-

In a reaction vessel, combine the this compound derivative (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., dioxane/water).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purify the crude product by column chromatography.

Potential Applications in Drug Discovery

While direct experimental data on the biological activities of a wide range of this compound derivatives is emerging, the known pharmacological profiles of structurally related isoquinoline and quinoline compounds provide a strong basis for hypothesizing their potential applications.

Anticancer Agents

Isoquinoline derivatives are well-established as potent anticancer agents.[2] The derivatization of the this compound core can lead to the development of novel compounds with various mechanisms of anticancer activity.

-

Enzyme Inhibitors: Many isoquinoline-based compounds have been identified as inhibitors of key enzymes involved in cancer progression, such as kinases and topoisomerases.[4] The diverse substituents that can be introduced at the C-4 and C-8 positions can be tailored to target the active sites of specific enzymes.

-

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with BRCA mutations. The isoquinoline scaffold is a known pharmacophore for PARP inhibition. By designing derivatives of this compound that mimic the key interactions of known PARP inhibitors, novel and potent anticancer agents could be developed.

| Derivative Class | Potential Anticancer Mechanism | Rationale |

| C-4 Arylated Amides | Kinase Inhibition | The introduction of specific aryl groups at C-4 can target the ATP-binding pocket of various kinases. The amide functionality at C-8 can provide additional hydrogen bonding interactions and modulate solubility. |

| C-4 Heteroarylated Esters | Topoisomerase Inhibition | Certain heteroaromatic systems are known to intercalate with DNA and inhibit topoisomerase activity. The ester group can act as a prodrug moiety to improve cell permeability. |

| C-8 Substituted Amides | PARP Inhibition | The amide portion can be designed to mimic the nicotinamide moiety of NAD+, a key substrate for PARP. The 4-bromo-isoquinoline core can provide the necessary hydrophobic interactions within the active site. |

Antimicrobial and Antiviral Agents

The isoquinoline nucleus is also a common feature in compounds with antimicrobial and antiviral properties.[2] The ability to introduce a wide variety of functional groups onto the this compound scaffold makes it an attractive starting point for the development of new anti-infective agents.

-

Antibacterial Agents: By modifying the substituents at the C-4 and C-8 positions, it is possible to design compounds that target bacterial-specific enzymes or disrupt the bacterial cell membrane.

-

Antiviral Agents: Some isoquinoline derivatives have shown activity against a range of viruses. The development of derivatives of this compound could lead to new compounds that inhibit viral replication or entry into host cells.

Future Directions and Conclusion

The derivatives of this compound represent a promising and largely unexplored area of medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization make this scaffold an ideal starting point for the discovery of novel therapeutic agents. Future research in this area should focus on:

-

Systematic Library Synthesis: The generation of diverse libraries of derivatives with variations at both the C-4 and C-8 positions will be crucial for establishing comprehensive structure-activity relationships.

-

Target-Based Screening: Screening these libraries against a panel of relevant biological targets, such as kinases, PARP, and microbial enzymes, will help to identify promising lead compounds.

-

In-depth Mechanistic Studies: Elucidating the precise mechanisms of action of the most active compounds will be essential for their further optimization and development.

References

- Li, Y., et al. (2020). Bimetallic Relay Catalysis: A Strategy for the Synthesis of 3-Aryl-Substituted Isoquinolines. Organic Letters, 22(15), 5886-5890.

- Agrawal, N., & Goyal, S. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(45), 28247-28276.

- Kaur, M., & Singh, M. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6527.

- El-Sayed, M. A. A., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(15), 11494-11516.

-

WorldOfChemicals. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

MDPI. (2020). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Retrieved from [Link]

-

MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

-

ResearchGate. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

-

ACS Publications. (1981). 4-Hydroxyquinoline-3-carboxylic Acids as Inhibitors of Cell Respiration. 2. Quantitative Structure. Retrieved from [Link]

-

Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Retrieved from [Link]

-

Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Retrieved from [Link]

-

ResearchGate. (2023). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. chemshuttle.com [chemshuttle.com]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activities of Substituted Isoquinoline Carboxylic Acids

Executive Summary: The isoquinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant therapeutic value.[1][2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by a specific, promising subclass: substituted isoquinoline carboxylic acids and their close derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antiviral potential, grounded in mechanistic insights and structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols for activity evaluation, and a forward-looking perspective on the therapeutic future of this versatile chemical class.

Chapter 1: The Isoquinoline Carboxylic Acid Scaffold: A Foundation for Bioactivity

1.1 Chemical Structure and Properties

Isoquinoline is a heterocyclic aromatic compound, a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[3] The addition of a carboxylic acid group, along with other substitutions on the bicyclic system, dramatically expands the chemical space and modulates the molecule's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity. These modifications are pivotal in defining the compound's interaction with biological targets and its overall pharmacological profile. Isoquinoline itself is a weak base; the presence of the carboxylic acid moiety introduces acidic properties, creating a zwitterionic potential that can influence solubility, membrane permeability, and binding to enzyme active sites.[3]

1.2 Significance in Medicinal Chemistry

The isoquinoline nucleus is a "privileged structure," frequently appearing in molecules with a broad spectrum of pharmacological activities.[4] Nature has produced a wealth of isoquinoline alkaloids, such as berberine, morphine, and codeine, which have long-standing applications in medicine as antimicrobial, analgesic, and antitussive agents, respectively.[1][5] The synthetic exploration of isoquinoline derivatives, particularly those bearing carboxylic acid groups, has led to the discovery of potent enzyme inhibitors and receptor modulators.[3][6] The carboxylic acid group often acts as a critical pharmacophore, engaging in key electrostatic or hydrogen-bonding interactions with target proteins, for instance, with arginine residues in enzyme active sites.[7] This has made substituted isoquinoline carboxylic acids a focal point in the design of new therapeutic agents across multiple disease areas.[4][8]

1.3 Overview of Synthetic Methodologies

The construction of the isoquinoline core can be achieved through several classic and modern synthetic routes, allowing for diverse substitution patterns. Key methods include:

-

Bischler-Napieralski Reaction: This involves the cyclodehydration of a β-phenylethylamine amide using a Lewis acid to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline.[9][10]

-

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form an imine, which then undergoes acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[9][10]

-

Pomeranz–Fritsch Reaction: An acid-catalyzed reaction of a benzaldehyde and an aminoacetoaldehyde diethyl acetal directly forms the isoquinoline ring.[9]

-

Modern Catalytic Methods: More recent approaches utilize transition-metal catalysis (e.g., palladium, copper, rhodium) to construct the isoquinoline skeleton through C-H activation, coupling, and annulation reactions, offering high efficiency and functional group tolerance.[11][12]

These synthetic strategies provide the necessary tools for medicinal chemists to generate libraries of substituted isoquinoline carboxylic acids for biological screening and optimization.

Chapter 2: Anticancer Activity

The development of novel anticancer agents remains a critical priority in biomedical research. Substituted isoquinoline derivatives have emerged as a rich source of compounds with potent antiproliferative and cytotoxic effects against a variety of tumor cell lines.[13][14][15]

2.1 Mechanisms of Action

The anticancer effects of isoquinoline carboxylic acids and related structures are mediated through multiple mechanisms, including the inhibition of key enzymes and the modulation of critical cell signaling pathways.

-

Enzyme Inhibition: A prominent mechanism for the anticancer activity of analogous quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway essential for the proliferation of cancer cells.[7][16][17] The carboxylic acid group is vital for this activity, often forming a salt bridge with an arginine residue in the enzyme's binding pocket.[7]

-

Signaling Pathway Modulation: Isoquinoline alkaloids like berberine can activate the AMP-activated protein kinase (AMPK) signaling pathway.[5] Activation of AMPK can reduce the activity of downstream effectors like ERK and the expression of COX-2, thereby inhibiting the adhesion, migration, and invasion of tumor cells.[5]

-

Topoisomerase Inhibition: Certain isoquinoline derivatives have been shown to inhibit topoisomerase I by stabilizing the enzyme-DNA complex, leading to DNA damage and apoptosis in cancer cells.[15]

2.2 Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights for designing more potent anticancer isoquinoline derivatives:

-

For isoquinoline-1-carboxaldehyde thiosemicarbazones, substitutions at the 4-position, such as amino and methylamino groups, were found to be most effective against L1210 leukemia in mice.[18]

-

In a series of 3-aminoisoquinolin-1(2H)-ones, compounds with thiazolyl or pyrazolyl substituents at the 3-amino group and no substituents at the C4 position of the isoquinoline ring showed the highest efficacy in the NCI-60 cell line screen.[14]

-

A novel design strategy using multiple isoquinoline-3-carboxylic acid moieties as pharmacophores within the same molecule resulted in a compound with high therapeutic efficacy and low systemic toxicity.[8]

2.3 Key Compounds and Preclinical Data

| Compound Class/Name | Substitution Pattern | Target/Mechanism | In Vitro/In Vivo Activity | Reference |

| IQ-1-TSC Derivatives | 4-amino or 4-(methylamino) on isoquinoline-1-carboxaldehyde thiosemicarbazone | Not specified | T/C values of 177% against L1210 leukemia in mice at 40 mg/kg/day. | [18] |

| IQ-3-CA Conjugate (Cmpd 6) | Two isoquinoline-3-carboxylic acids and a benzoic acid on a tris(2-aminoethyl)amine scaffold | Not specified | Well-tolerated with high therapeutic efficacy in vivo. | [8] |

| 3-Aminoisoquinolinones | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Not specified | Potent growth inhibition (average lg GI50 = -5.18) with selectivity for breast cancer cell lines. | [14] |

| Berberine | Natural isoquinoline alkaloid | AMPK activation, NF-κB inhibition | Inhibits migration and invasion of various tumor cells. | [5] |

2.4 Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effect of test compounds on cancer cell lines.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

2. Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Test compounds (dissolved in DMSO)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

3. Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

2.5 Visualization: Anticancer Signaling Pathway

Caption: AMPK pathway modulation by an isoquinoline derivative.[5]

Chapter 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Isoquinoline derivatives, both natural and synthetic, have demonstrated significant potential as antibacterial and antifungal agents.[1][19][20]

3.1 Spectrum of Activity

Substituted isoquinolines exhibit a broad range of antimicrobial activity. For instance, the natural alkaloid berberine is known for its activity against bacteria, fungi, and parasites.[1] Synthetic derivatives have also been developed with potent effects. Isoquinoline-3-carboxylic acid (IQ3CA) has shown significant antibacterial activity against a panel of plant pathogenic bacteria, including Ralstonia solanacearum and Xanthomonas species.[19] Other synthesized isoquinoline derivatives have shown activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecium.[20][21][22]

3.2 Mechanisms of Action

The antimicrobial action of isoquinolines can be multifaceted:

-

Cell Membrane Disruption: IQ3CA treatment was observed to cause a curved and sunken cell morphology in Acidovorax citrulli, indicating destruction of cell membrane integrity.[19]

-

Inhibition of Biofilm Formation: IQ3CA was also shown to inhibit motility, exopolysaccharide production, and biofilm formation, which are crucial virulence factors for many bacteria.[19]

-

Cell Wall Synthesis Perturbation: Proteomic studies on novel alkynyl isoquinolines suggest that they perturb S. aureus cell wall biosynthesis by downregulating penicillin-binding proteins (PBPs) and other enzymes involved in peptidoglycan synthesis.[22]

3.3 Key Compounds and Antimicrobial Data

| Compound/Class | Organism(s) | Activity Metric (EC₅₀ / MIC) | Key Finding | Reference |

| Isoquinoline-3-carboxylic acid (IQ3CA) | Ralstonia solanacearum, Acidovorax citrulli, Xanthomonas spp. | EC₅₀: 8.38 to 17.35 µg/mL | Potent activity against plant pathogenic bacteria; disrupts cell membrane. | [19] |

| Tricyclic Isoquinoline (Cmpd 8d) | Staphylococcus aureus | MIC: 16 µg/mL | Synthetic derivative with activity against Gram-positive pathogens. | [20][21] |

| Tricyclic Isoquinoline (Cmpd 8f) | S. aureus, Streptococcus pneumoniae, Enterococcus faecium | MIC: 32 µg/mL, 32 µg/mL, 64 µg/mL | Broad-spectrum activity against several Gram-positive bacteria. | [20][21] |

| Alkynyl Isoquinolines (HSN584/739) | MRSA, VRE | MIC: 4-8 µg/mL | Potent activity against drug-resistant strains; targets cell wall synthesis. | [22] |

3.4 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

1. Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

2. Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (dissolved in DMSO)

-

Positive control antibiotic (e.g., Vancomycin)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer, incubator (37°C)

3. Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final inoculum density of ~2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-